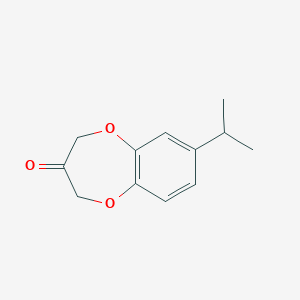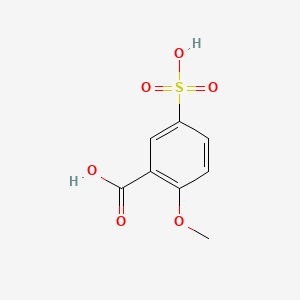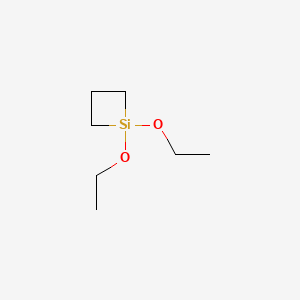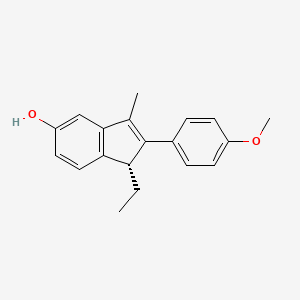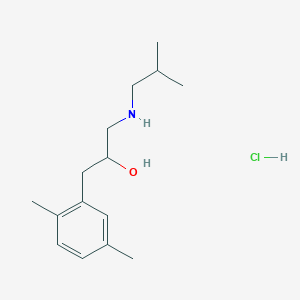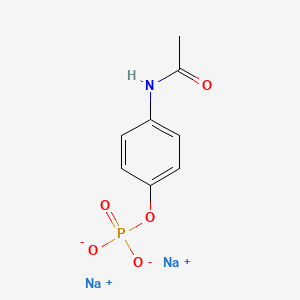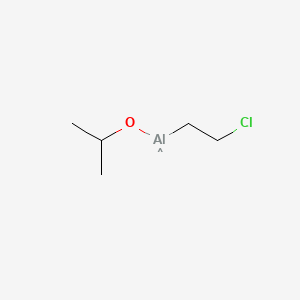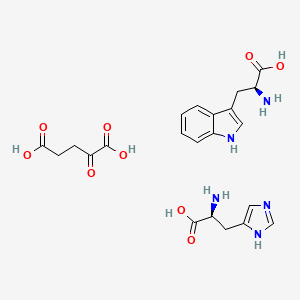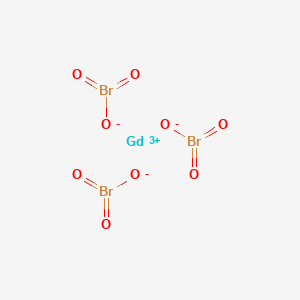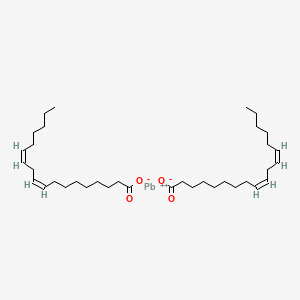
3-Benzyl-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-methylpiperidine is a piperidine derivative, characterized by a benzyl group attached to the third carbon and a methyl group attached to the nitrogen atom of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl glycine ethyl ester with suitable reagents to form the piperidine ring . Another method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods focus on optimizing yield and safety. For instance, a novel preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine involves a folding condensation process, which avoids the use of extremely dangerous chemicals and ensures high yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it back to its piperidine form.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidinones.
Reduction: Piperidines.
Substitution: Various substituted piperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Benzyl-1-methylpiperidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-methylpiperidine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors in the brain, influencing neurological pathways. The exact pathways and molecular targets are still under investigation, but it is believed to modulate synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
Berberine: Used for its antimicrobial and antidiabetic effects.
Uniqueness: 3-Benzyl-1-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Propiedades
Número CAS |
85237-73-6 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-benzyl-1-methylpiperidine |
InChI |
InChI=1S/C13H19N/c1-14-9-5-8-13(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Clave InChI |
KTGLLSVNOMWZTG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



